N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide
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Overview
Description
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzenesulfonyl group, an oxazinan ring, and a benzodioxole moiety, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to have anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for larger production volumes, with considerations for reaction efficiency, yield optimization, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
N’-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and benzodioxole moieties allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(1,3-benzodioxol-5-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c25-20(22-12-15-7-8-17-18(11-15)31-14-30-17)21(26)23-13-19-24(9-4-10-29-19)32(27,28)16-5-2-1-3-6-16/h1-3,5-8,11,19H,4,9-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTRFIVXUSBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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